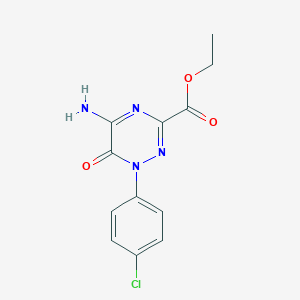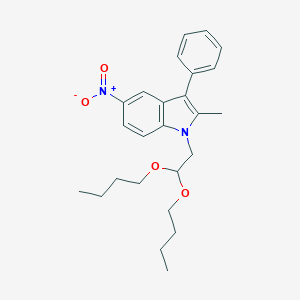
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide, also known as BIA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is not fully understood. However, studies have suggested that 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has also been found to inhibit the activity of certain enzymes that are involved in inflammation.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has also been found to have antitumor effects in various cancer cell lines. Additionally, 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has been found to reduce inflammation by inhibiting the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the final product can be obtained through recrystallization. 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide. One potential area of research is the development of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the exploration of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide as a potential treatment for various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide and its potential applications in cancer treatment.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide involves the reaction between 2-aminobenzimidazole and 5-bromo-1,3-benzodioxole in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain the final product.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(8-19-9-17-12-3-1-2-4-13(12)19)18-11-5-6-14-15(7-11)22-10-21-14/h1-7,9H,8,10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKHVLIERVBACU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B512672.png)
![ethyl 5-hydroxy-1,2-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1H-indole-3-carboxylate](/img/structure/B512673.png)
![N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide](/img/structure/B512677.png)
![3-[Hydroxy(phenyl)methyl]-4-(4-morpholinylmethyl)-1-benzofuran-5-ol](/img/structure/B512687.png)
![3-amino-2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B512694.png)




